2-硝基苯基 β-d-纤维二糖七乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

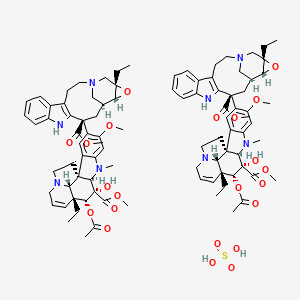

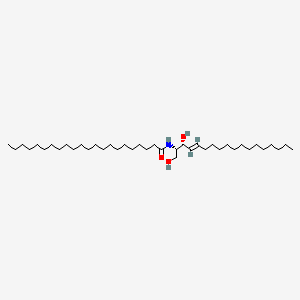

2-Nitrophenyl beta-d-cellobioside heptaacetate is a chromogenic enzyme substrate used to assay for cellobiohydrolase activity . The substrate undergoes enzymatic hydrolysis, releasing 2-nitrophenol which can then be detected via absorbance at 400 nm . It acts as a potent chemical probe, orchestrating the investigation of glycosidic enzymes and their inhibitors .

Molecular Structure Analysis

The linear formula of 2-Nitrophenyl beta-d-cellobioside heptaacetate is (β-D-Glc- [1→4]-β-D-Glc-1→OC6H4NO . Its molecular weight is 757.65 g/mol .Chemical Reactions Analysis

As a chromogenic enzyme substrate, 2-Nitrophenyl beta-d-cellobioside heptaacetate undergoes enzymatic hydrolysis, releasing 2-nitrophenol . This reaction is used to assay for cellobiohydrolase activity .Physical And Chemical Properties Analysis

2-Nitrophenyl beta-d-cellobioside heptaacetate is a powder that is soluble in water . Its molecular weight is 757.65 g/mol .科学研究应用

Enzyme Activity Assays

2-Nitrophenyl beta-D-cellobioside heptaacetate serves as a chromogenic substrate in enzyme assays, particularly for cellobiohydrolase . Upon enzymatic hydrolysis, it releases 2-nitrophenol, which can be quantitatively measured through its absorbance at 400 nm. This application is crucial in studying enzyme kinetics and screening for enzyme inhibitors.

Glycosidic Enzyme Research

This compound is instrumental as a chemical probe in the investigation of glycosidic enzymes and their inhibitors . It aids in understanding the mechanisms of enzyme action and the development of new inhibitors, which can lead to therapeutic interventions for various diseases.

Pharmaceutical Development

In pharmaceutical research, 2-Nitrophenyl beta-D-cellobioside heptaacetate is used to study drug metabolism and enzymatic reactions involved in drug action . Its role in the comprehension of drug interactions at the molecular level is vital for the development of new drugs.

Analytical Chemistry

The compound’s utility in analytical chemistry lies in its role as a standard or reagent in chromatography and spectrophotometry . It helps in the qualitative and quantitative analysis of chemical substances, ensuring the purity and concentration of samples.

Biomedical Research

As a research tool, it is used in biomedical studies to understand cellular processes that involve glycosidic enzymes . This understanding is essential for the development of diagnostic tools and treatments for metabolic disorders.

Environmental Studies

Although direct applications in environmental studies are not explicitly mentioned, compounds like 2-Nitrophenyl beta-D-cellobioside heptaacetate can be used to monitor enzyme activities in various environmental samples, contributing to the assessment of microbial activity and biodegradation processes .

作用机制

Target of Action

The primary target of 2-Nitrophenyl beta-d-cellobioside heptaacetate are glycosidic enzymes . These enzymes play a crucial role in the metabolism of carbohydrates, which are essential for energy production and various biological functions.

Mode of Action

2-Nitrophenyl beta-d-cellobioside heptaacetate acts as a potent chemical probe . It interacts with its target enzymes, potentially altering their activity. This interaction can lead to changes in the metabolic processes involving carbohydrates .

Biochemical Pathways

The compound is involved in the investigation of the intricate intricacies involved in drug metabolism and enzymatic reactions . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.

Pharmacokinetics

As a chemical probe, it is likely to have been designed for optimal bioavailability to ensure effective interaction with its target enzymes .

Result of Action

The action of 2-Nitrophenyl beta-d-cellobioside heptaacetate on glycosidic enzymes can lead to changes in carbohydrate metabolism. This can have various molecular and cellular effects, potentially influencing the progress towards therapeutic interventions for an array of ailments .

Action Environment

The action, efficacy, and stability of 2-Nitrophenyl beta-d-cellobioside heptaacetate can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments

安全和危害

属性

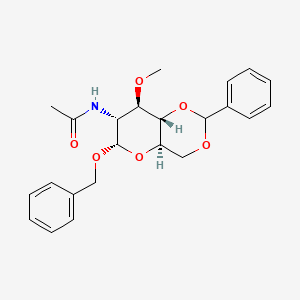

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSYMFJBBGZUFS-MMXCIQNPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrophenyl beta-d-cellobioside heptaacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)